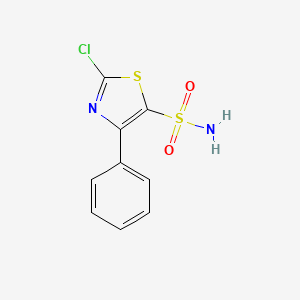

2-Chloro-4-phenylthiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARRYIZPKASCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172091-17-5 | |

| Record name | 2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Phenylthiazole 5 Sulfonamide and Analogous Scaffolds

Classic and Contemporary Synthetic Routes to the Thiazole (B1198619) Ring System

The formation of the thiazole ring is the foundational step in synthesizing the target compound and its analogs. Several robust methods have been developed, with the Hantzsch synthesis being the most prominent.

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most widely used methods for constructing the thiazole ring. youtube.com The classic reaction involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of 2-amino-4-phenylthiazole (B127512), the precursors are typically 2-bromo-1-phenylethanone and thiourea (B124793). researchgate.net The reaction mechanism is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to yield the stable, aromatic thiazole ring. youtube.com

Modern advancements have focused on improving the efficiency and environmental footprint of the Hantzsch synthesis. One significant variant is the use of microwave irradiation, which has been shown to dramatically reduce reaction times and increase product yields compared to conventional heating methods. nih.gov For example, a reaction that requires 8 hours under reflux conditions can be completed in 30 minutes with microwave assistance, boosting the yield significantly. nih.gov

| Method | Solvent | Time | Yield | Reference |

| Conventional Heating | Methanol | 8 hours | Lower Yield | nih.gov |

| Microwave Irradiation | Methanol | 30 min | 95% | nih.gov |

A comparison of conventional and microwave-assisted Hantzsch synthesis.

In line with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as highly efficient strategies for thiazole synthesis. These reactions combine three or more starting materials in a single reaction vessel, proceeding through a cascade of reactions to form the final product without the need to isolate intermediates. This approach offers advantages such as reduced solvent usage, shorter reaction times, and higher atom economy. researchgate.netijcce.ac.ir

Several MCRs for synthesizing 4-phenylthiazole (B157171) derivatives have been reported. One such method involves the three-component reaction of ketones, phenacyl chloride, and thiosemicarbazide (B42300) in the presence of a nano-SiO2 catalyst under reflux conditions, which produces the desired thiazoles in excellent yields. researchgate.netcivilica.com Another approach utilizes a four-component condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde, catalyzed by orthophosphoric acid. ijcce.ac.ir Enzyme-catalyzed MCRs have also been developed, providing a novel and mild route to thiazole derivatives. mdpi.com

The specific reaction between thiourea and phenacyl bromides (α-haloacetophenones) is a cornerstone of the Hantzsch synthesis for producing 2-amino-4-arylthiazoles. researchgate.netresearchgate.net The reaction is robust and versatile, allowing for various substituents on the phenyl ring of the phenacyl bromide. The process begins with an S-alkylation, where the sulfur atom of thiourea displaces the bromide in an SN2 reaction. chemicalforums.com This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic 2-aminothiazole (B372263) hydrobromide salt. youtube.com Neutralization with a weak base then yields the final product. youtube.com This method is highly reliable for generating the 2-amino-4-phenylthiazole core structure, which serves as a crucial intermediate for the synthesis of 2-Chloro-4-phenylthiazole-5-sulfonamide.

Strategies for the Incorporation of the Phenyl Substituent at Position 4

The precise placement of the phenyl group at the C4 position of the thiazole ring is critical for the identity of the target compound. This is typically achieved with high regioselectivity during the initial ring formation.

In the Hantzsch thiazole synthesis, the substitution pattern of the final product is dictated by the choice of starting materials. The use of a phenacyl bromide, specifically 2-bromo-1-phenylethanone, as the α-haloketone component ensures that the phenyl group is introduced exclusively at the C4 position of the thiazole ring. nih.gov

The mechanism of the reaction inherently controls this regioselectivity. The carbon atom of the carbonyl group in the phenacyl bromide becomes the C4 atom of the thiazole ring, while the α-carbon bearing the halogen becomes the C5 atom. Therefore, by starting with 2-bromo-1-phenylethanone, the phenyl group, which is attached to the carbonyl carbon, is directly and predictably incorporated at the C4 position of the heterocyclic ring upon cyclization. This strategy is fundamental to the synthesis of a vast number of 4-phenylthiazole derivatives. nih.govnih.gov

Methodologies for the Introduction of the Sulfonamide Group at Position 5

The introduction of a sulfonamide group (—SO₂NH₂) at the C5 position of the 2-chloro-4-phenylthiazole (B162996) scaffold is a multi-step process, as direct C5-sulfonamidation is not typically feasible. A plausible and widely used synthetic strategy involves electrophilic substitution on a pre-formed thiazole ring, followed by functional group transformations.

A logical synthetic pathway begins with the 2-amino-4-phenylthiazole intermediate, prepared via the Hantzsch synthesis. The subsequent steps would be:

Chlorosulfonation: The 2-amino-4-phenylthiazole is treated with chlorosulfonic acid (ClSO₃H). This is a classic electrophilic aromatic substitution reaction where the SO₂Cl group is introduced onto the thiazole ring. ijarsct.co.in The C5 position is susceptible to such electrophilic attack. This reaction yields the intermediate 2-amino-4-phenylthiazole-5-sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine. The nitrogen nucleophile displaces the chloride on the sulfonyl group to form the stable sulfonamide, yielding 2-amino-4-phenylthiazole-5-sulfonamide. ijarsct.co.in

Conversion of Amino to Chloro Group: The final step involves the conversion of the 2-amino group to a 2-chloro group. This is commonly achieved via a Sandmeyer-type reaction. The 2-amino group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl). The diazonium salt is subsequently treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group (—N₂⁺) with a chlorine atom.

This sequence provides a controlled, step-wise approach to assemble the target molecule, this compound. The existence of structurally similar compounds like 2-chloro-4-methylthiazole-5-sulfonamide (B1354828) supports the chemical feasibility of this substitution pattern. cymitquimica.com

Direct Sulfonation and Subsequent Amidation Approaches

A primary route to introduce the sulfonamide group at the 5-position of the thiazole ring is through direct electrophilic sulfonation followed by amidation. This process begins with the formation of a sulfonyl chloride intermediate, which is then converted to the sulfonamide.

The synthesis of thiazole-5-sulfonyl chloride derivatives can be achieved by reacting the corresponding thiazole with a chlorosulfonating agent. For instance, 2-acetamido-4-methylthiazole (B372268) can be converted to 2-acetamido-4-methylthiazole-5-sulfonyl chloride, a key intermediate for various pharmaceuticals. chemimpex.com This reaction underscores the feasibility of introducing a sulfonyl chloride group at the C5 position of a substituted thiazole ring. chemimpex.com Similarly, 2-thiouracil (B1096) can undergo chlorosulfonation with chlorosulfonic acid to yield 2-thiouracil-5-sulfonyl chloride. mdpi.com While the pyrimidine (B1678525) nucleus is generally resistant to electrophilic substitution, the presence of activating groups facilitates this reaction. mdpi.comnih.gov

Once the sulfonyl chloride intermediate, such as 4-phenylthiazole-5-sulfonyl chloride, is formed, it is subsequently reacted with an amine source, typically ammonia or an ammonium (B1175870) salt, to yield the final sulfonamide. This amidation step is a standard procedure in the synthesis of sulfonamide-containing compounds. nih.gov

Table 1: Reagents for Sulfonyl Chloride Formation

| Starting Material Precursor | Reagent | Product |

|---|---|---|

| 2-Acetamido-4-methylthiazole | Chlorosulfonic Acid | 2-Acetamido-4-methylthiazole-5-sulfonyl chloride chemimpex.com |

Coupling Reactions for Sulfonamide Linkage Formation

An alternative strategy for forming the sulfonamide linkage involves coupling reactions, where pre-functionalized precursors are joined. One common approach is the N-sulfonylation of an aminothiazole.

In this method, a substituted 2-aminothiazole serves as the nucleophile, which attacks a sulfonyl chloride. nih.gov For example, 2-aminothiazole can be reacted with various substituted benzenesulfonyl chlorides in the presence of a base like sodium acetate (B1210297) to produce a range of N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.govnih.gov This methodology allows for the synthesis of diverse sulfonamides by varying the substitution pattern on the sulfonyl chloride partner. nih.gov The resulting sulfonamides can then be further modified, for instance, through alkylation reactions on the sulfonamide nitrogen. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam and Buchwald-Hartwig reactions, are also powerful tools in modern organic synthesis for forming C-N and N-S bonds, although they are more commonly applied to N-arylation or N-alkylation of existing sulfonamides rather than the primary formation of the S-N bond. theses.cz

Regioselective Chlorination at Position 2 of the Thiazole Ring

Achieving regioselective chlorination at the C2 position of the 4-phenylthiazole-5-sulfonamide core is a critical and often challenging step. The inherent electronic properties of the thiazole ring dictate its reactivity towards electrophiles and nucleophiles. The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, while the C5 position is the most electron-rich and is the preferred site for electrophilic substitution if unoccupied. pharmaguideline.com Given that the C5 position is already substituted with a sulfonamide group in the target precursor, direct electrophilic chlorination at C2 can be difficult. udayton.edu

Halogenation Protocols for Thiazole Derivatives

Various halogenation protocols have been developed for thiazole and other heterocyclic systems. researchgate.net For thiazoles, electrophilic halogenation typically occurs at the C5 position. pharmaguideline.com When the C5 position is blocked, halogenation may be directed to other positions, but this often requires specific reagents and conditions.

Methods for the chlorination of aromatic and heterocyclic compounds include the use of reagents like sulfuryl chloride or N-chlorosuccinimide (NCS). rdd.edu.iqnih.gov The regioselectivity of these reactions can be influenced by the existing substituents on the ring and the reaction conditions. For instance, gas-solid chlorination has been explored for related compounds like 4-phenylthiazole-2(1H)-thione. rsc.org Another approach involves the dearomative chlorination of pyrroles to generate reactive dichloro-substituted intermediates, which can then undergo further functionalization. nih.gov A similar strategy might be adaptable for thiazole systems, where activation of the ring followed by reaction with a chlorine source could achieve the desired C2 chlorination.

Table 2: Common Halogenating Agents for Heterocycles

| Reagent | Type of Halogenation | Typical Position on Thiazole |

|---|---|---|

| N-Bromosuccinimide (NBS) | Electrophilic Bromination | C5 organic-chemistry.org |

| Sulfuryl Chloride | Electrophilic Chlorination | Varies rdd.edu.iq |

| Trichloroisocyanuric acid (TCCA) | Electrophilic Chlorination | Varies nih.gov |

Optimization of Reaction Conditions and Enhanced Yields

To improve the efficiency of the synthesis of this compound, optimization of reaction parameters such as catalysts, solvents, and energy sources is essential.

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent can significantly impact the yield and regioselectivity of the key synthetic steps. In halogenation reactions, Lewis acids are often employed as co-catalysts to enhance the electrophilicity of the halogenating agent. rdd.edu.iq Copper-catalyzed systems have also been shown to be effective for the regioselective chlorination and bromination of electron-rich arenes, using molecular oxygen as the oxidant. rsc.org

Solvent choice is also critical. The use of two-phase solvent systems, such as sodium acetate/water, has been reported to provide a simple and efficient protocol for the synthesis of related chloro-thiosulfadiazine compounds. gssrr.org Such systems can facilitate product isolation and improve reaction safety and environmental impact. gssrr.org The influence of the solvent on reaction rates and selectivity is a key parameter to investigate during the optimization of the synthesis of thiazole derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. researchgate.net This technology has been successfully applied to the synthesis of both sulfonamides and thiazole derivatives. nih.govorganic-chemistry.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |

|---|---|---|---|

| Sulfonamide Synthesis | Hours to days, often requires isolation of intermediates | Minutes to hours, one-pot procedures possible organic-chemistry.org | Reduced reaction time, higher yields, simplified work-up organic-chemistry.orgnih.gov |

Development of Environmentally Benign (Green Chemistry) Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic molecules, including thiazole sulfonamides, to mitigate environmental impact and enhance laboratory safety. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. bepls.comresearchgate.netnih.gov In response, researchers have focused on developing more sustainable and eco-friendly alternatives for the synthesis of thiazole derivatives and sulfonamides. These approaches prioritize the use of green solvents, alternative energy sources like microwave irradiation, and catalyst-free or recyclable catalyst systems to improve efficiency and reduce the environmental footprint. bepls.comresearcher.life

Key strategies in the green synthesis of thiazole scaffolds involve multi-component, single-pot reactions which streamline processes and reduce waste. bepls.com The use of greener solvents such as water, acetic acid, polyethylene (B3416737) glycol (PEG-400), and deep eutectic solvents (DESs) has gained prominence. researchgate.netnih.govsci-hub.se For instance, the synthesis of fused-thiazole derivatives has been achieved with quantitative yield using acetic acid as an environmentally usable solvent, eliminating the need for an external reagent. nih.gov Similarly, 2-aminothiazoles have been synthesized in good yields (87–96%) using PEG-400 at 100 °C. bepls.com Water, as a solvent, has been successfully used for the synthesis of sulfonamide derivatives at room temperature, offering a facile and environmentally benign method. sci-hub.se

Microwave-assisted synthesis represents another cornerstone of green chemistry in this field, offering significant advantages over conventional heating methods. researcher.lifenih.gov This technique often leads to dramatically reduced reaction times, improved yields, and higher purity of products. nih.govresearchgate.net For example, novel hydrazinyl thiazole derivatives have been synthesized in as little as 30–175 seconds under solvent- and catalyst-free conditions using microwave irradiation. nih.gov This method is not only efficient but also aligns with green chemistry principles by minimizing energy consumption and avoiding the use of volatile organic compounds. researchgate.net

The development of sustainable protocols for the formation of the sulfonamide group is also critical. An environmentally friendly method for synthesizing sulfonamides involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides, which then react in situ with amines in sustainable solvents. rsc.org Furthermore, solvent-free (neat) reaction conditions have been successfully applied to the synthesis of N-alkyl and N-arylsulfonamides at room temperature, representing an ideal green methodology by completely eliminating the solvent. sci-hub.se

These green approaches are pivotal for the future synthesis of this compound and its analogs, offering pathways that are not only efficient but also sustainable and environmentally responsible.

Interactive Data Table: Green Synthetic Approaches for Thiazole Derivatives

| Method/Technique | Key Reagents/Conditions | Yield (%) | Reaction Time | Key Advantages |

| Green Solvent | Thiourea, Epoxyketone, Acetic Acid | Quantitative | 8 hours | Environmentally usable solvent, no external reagent needed. nih.gov |

| Green Solvent | α-diazoketones, Thiourea, PEG-400 | 87-96% | 2-3.5 hours | Simple, rapid, catalyst-free, excellent yields. bepls.com |

| Microwave-Assisted | Carbonyl compounds, Thiosemicarbazide, α-haloketones | Good to Excellent | 30-175 seconds | Solvent- and catalyst-free, rapid, high purity, eco-friendly. nih.gov |

| Microwave-Assisted | Various | 94-98% | 5-10 minutes | Catalyst-free, significantly reduced reaction times, high efficiency. researchgate.net |

| Deep Eutectic Solvent | Bromoacetylferrocene, Aryl thioureas, ChCl/Gly | Not specified | Not specified | Avoids volatile organic solvents, reusable solvent medium. researchgate.net |

Interactive Data Table: Green Synthetic Approaches for Sulfonamides

| Method/Technique | Key Reagents/Conditions | Yield (%) | Reaction Time | Key Advantages |

| Sustainable Oxidation | Thiols, Amines, NaDCC·2H₂O | Not specified | Not specified | General, mild, uses sustainable solvents and an efficient oxidant. rsc.org |

| Solvent-Free (Neat) | Amines, Arylsulfonyl chlorides | 74-92% | 3-60 minutes | No solvent required, high purity, simple work-up. sci-hub.se |

| Aqueous Synthesis | Amino acids, Tosyl chloride, Na₂CO₃, Water | 88-93% | Not specified | Uses water as a green solvent, room temperature conditions. sci-hub.se |

| Green Solvent | Sulfonyl chlorides, Amines, K₂CO₃, PEG-400 | 72-88% | Not specified | Environmentally benign and recoverable solvent. sci-hub.se |

| Visible-Light-Triggered | Electron Donor-Acceptor (EDA) complex, 2-MeTHF | High | Not specified | Base-free, no photocatalyst or transition metals needed, mild conditions. researchgate.net |

Derivatization Strategies and Analogue Synthesis for Structural Diversification

Modifications at the Thiazole (B1198619) Ring Positions (2, 4, 5)

The thiazole ring, with its chlorine atom at the 2-position, phenyl group at the 4-position, and sulfonamide group at the 5-position, offers multiple sites for chemical elaboration. Modifications at these positions can significantly influence the compound's physicochemical properties and biological activity.

Research Example: N-Aryl Sulfonamide Synthesis In a general synthetic approach, a sulfonyl chloride intermediate is reacted with various substituted anilines or other amines in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. nih.gov This allows for the introduction of a wide array of substituted aromatic and heterocyclic rings at the sulfonamide nitrogen.

Table 1: Examples of N-Substitution on a Sulfonamide Core (Illustrative data based on general synthetic strategies)

| R Group (Substituent) | Reagent Example | Potential Property Change |

| Alkyl (e.g., -CH₃) | Methyl iodide | Increased lipophilicity |

| Substituted Phenyl | 4-Fluoroaniline | Introduction of halogen bonding potential |

| Heterocyclic Amine | 2-Aminopyridine | Altered solubility and target interaction |

| Acyl (e.g., -COCH₃) | Acetyl chloride | Modified electronic properties |

The phenyl ring at the 4-position of the thiazole core is another key site for structural diversification. The introduction of various substituents on this ring can significantly impact the molecule's electronic properties, lipophilicity, and steric hindrance. Synthetic strategies often involve starting with appropriately substituted benzaldehydes or acetophenones, which are then used to construct the thiazole ring.

Research has shown that the nature and position of the substituent on the phenyl ring can have a profound effect on biological activity. For example, in series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, it was found that methoxy (B1213986) and fluoro substituents on the phenyl ring led to notable cytotoxic activity against various cancer cell lines. nih.gov Specifically, a 4-methoxy group improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines. nih.gov Similarly, the presence of electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) on the phenyl ring has been shown to enhance the antioxidant activity in other thiazole-containing series. mdpi.com

Table 2: Phenyl Ring Substituents and Their Potential Effects

| Substituent (Position) | Example Compound Type | Observed/Potential Effect |

| 4-Methoxy | 2-Chloro-4-(4-methoxyphenyl)thiazole-5-sulfonamide | Improved activity against specific cell lines. nih.gov |

| 2-Methoxy | 2-Chloro-4-(2-methoxyphenyl)thiazole-5-sulfonamide | Maintained high activity against certain cancer cells. nih.gov |

| 3-Fluoro | 2-Chloro-4-(3-fluorophenyl)thiazole-5-sulfonamide | Good cytotoxic profile against multiple cell lines. nih.gov |

| 4-Chloro | 2-Chloro-4-(4-chlorophenyl)thiazole-5-sulfonamide | Can increase lipophilicity and introduce halogen bonding. |

| 4-Nitro | 2-Chloro-4-(4-nitrophenyl)thiazole-5-sulfonamide | Strong electron-withdrawing group, alters electronic profile. |

A powerful strategy for structural diversification involves the integration of additional heterocyclic rings onto the 2-chloro-4-phenylthiazole-5-sulfonamide core. nih.gov This approach, often termed molecular hybridization, aims to combine the pharmacophoric features of the thiazole-sulfonamide scaffold with those of other known bioactive heterocycles. researchgate.net

Pyrazoline: Pyrazoline derivatives can be synthesized and linked to the core structure. A common method involves the reaction of chalcone (B49325) intermediates with hydrazine (B178648) derivatives. researchgate.netnih.gov For example, a chalcone derived from a substituted acetophenone (B1666503) can be cyclized with a hydrazine-bearing sulfonamide to yield a pyrazoline-sulfonamide hybrid. nih.gov Thiazolyl-pyrazoline conjugates are a specific class of these hybrids, synthesized by combining the thiazole pharmacophore with a pyrazoline fragment to create a unified bioactive scaffold. acs.org

Pyrimidine (B1678525) and Pyrans: Fused heterocyclic systems, such as pyranothiazoles and thiazolopyranopyrimidines bearing a sulfonamide moiety, have been synthesized as part of a search for new bioactive agents. iaea.org These complex structures are built upon the core thiazole ring, extending the molecular framework to include pyran and pyrimidine rings.

Benzazoles and Other Heterocycles: The thiazole scaffold can be linked to a variety of other heterocyclic systems, including benzothiazoles, imidazoles, and triazoles. nih.gov For instance, 2-hydrazinobenzothiazole (B1674376) has been used to prepare pyrazoline derivatives that incorporate both a benzothiazole (B30560) and a pyrazoline ring system. ajgreenchem.com These synthetic efforts leverage the reactivity of the core structure to append new rings, thereby exploring a wider chemical space for potential biological interactions.

Synthesis of Hybrid Compounds Incorporating this compound as a Core Structure

The synthesis of hybrid compounds represents a rational drug design approach where the this compound scaffold is deliberately combined with other distinct, pharmacologically active scaffolds. The goal is to create single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. acs.org

This strategy involves chemically linking the thiazole-sulfonamide core to another molecule with a known pharmacological profile. This can result in dual-action agents or compounds with improved selectivity and potency.

A notable example is the development of a novel thiazole–chalcone/sulfonamide hybrid designed as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX (CA IX). nih.govresearchgate.net In this design, the thiazole-chalcone portion of the molecule acts as the pharmacophore for inhibiting tubulin polymerization, a key target in cancer chemotherapy. nih.gov The introduction of a para-substituted sulfonamide group was inspired by known carbonic anhydrase inhibitors. nih.govresearchgate.net This hybrid molecule combines the structural features of both pharmacophores, aiming to produce an enhanced anticancer effect through complementary mechanisms of action. nih.gov This approach highlights the utility of the thiazole-sulfonamide scaffold as a foundational element for creating sophisticated, multi-targeted therapeutic candidates. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of individual atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Chloro-4-phenylthiazole-5-sulfonamide, the FTIR spectrum would be expected to show characteristic absorption bands for the sulfonamide group (N-H and S=O stretches), the C=N and C=C bonds within the thiazole (B1198619) and phenyl rings, and the C-Cl bond. The precise frequencies of these vibrations provide a molecular fingerprint.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insight into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS-ESI+)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with extremely high accuracy. When coupled with a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode (ESI+), it allows for the accurate mass measurement of the protonated molecule, [M+H]⁺. This technique is indispensable for confirming the elemental composition of a novel compound.

The analysis of this compound by HRMS-ESI+ involves dissolving the sample and introducing it into the mass spectrometer. The ESI source generates gas-phase ions of the molecule, typically by protonation, without causing significant fragmentation. The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of these ions to four or more decimal places.

The measured mass is then compared to the theoretical (calculated) mass of the proposed molecular formula, C₉H₇ClN₂O₂S₂. The theoretical exact mass of the protonated molecule, [C₉H₈ClN₂O₂S₂]⁺, is calculated by summing the exact masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ³⁵Cl). A close correlation between the experimentally observed mass and the calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: HRMS-ESI+ Data for this compound

| Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|

Note: The "Found m/z" value is determined experimentally. A typical result would be within ±0.0005 Da of the calculated value.

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. This method provides the empirical formula of a compound and serves as a crucial checkpoint for its purity. The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the substance is combusted at high temperatures in a stream of oxygen.

During combustion, the carbon in the sample is converted to carbon dioxide (CO₂), hydrogen is converted to water (H₂O), and nitrogen is converted to nitrogen gas (N₂). These combustion products are then separated and quantified using various detection methods, such as infrared spectroscopy and thermal conductivity.

The experimentally determined weight percentages of C, H, and N are compared with the theoretical percentages calculated from the compound's proposed molecular formula (C₉H₇ClN₂O₂S₂). A strong agreement between the found and calculated values, typically within a ±0.4% margin, confirms the elemental composition and high purity of the synthesized this compound.

Table 2: Elemental Analysis Data for this compound

| Element | Molecular Formula | Calculated % | Found % |

|---|---|---|---|

| Carbon (C) | C₉H₇ClN₂O₂S₂ | 37.18 | Value not available in search results |

| Hydrogen (H) | C₉H₇ClN₂O₂S₂ | 2.43 | Value not available in search results |

Note: The "Found %" values are determined experimentally. A typical result would be within ±0.4 of the calculated percentage.

Investigation of Biological Activities and Molecular Targets

Antimicrobial Activity Studies

Comprehensive studies detailing the antimicrobial efficacy of 2-Chloro-4-phenylthiazole-5-sulfonamide against a wide range of bacterial and fungal pathogens have not been extensively reported. The sulfonamide and thiazole (B1198619) moieties are present in many compounds with established antimicrobial properties; however, the specific activity profile of this particular combination is not well-documented.

Antibacterial Efficacy

No specific data on the antibacterial activity of this compound against Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, or Gram-negative strains like Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis were identified in the reviewed literature. While sulfonamides as a class have historically been used as antibacterial agents, and various thiazole derivatives have demonstrated antibacterial potential, the efficacy of this specific compound remains to be determined through dedicated research. nih.govresearchgate.net

Antifungal Efficacy

Similarly, there is a lack of specific research on the antifungal activity of this compound against common fungal pathogens such as Candida albicans, Candida glabrata, and Aspergillus niger. Although some thiazole and sulfonamide derivatives have been investigated for their antifungal properties, data directly pertaining to this compound is not currently available. nih.govnih.gov

Putative Mechanisms of Antimicrobial Action

The potential mechanisms of antimicrobial action for this compound can be hypothesized based on the known mechanisms of its constituent functional groups. Sulfonamides typically act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Inhibition of this pathway disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis. The thiazole ring, a versatile scaffold in medicinal chemistry, has been incorporated into compounds that target various microbial enzymes. One such putative target is glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the fungal cell wall. However, without experimental data, the precise mechanism of action for this compound remains speculative.

Anticancer Activity Research

Research into the anticancer properties of this compound is also in its nascent stages. However, studies on closely related analogs provide some insights into its potential cytotoxic and pro-apoptotic activities.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

While no direct cytotoxicity data for this compound was found, studies on structurally similar 2-phenylthiazole-4-carboxamide (B13865131) derivatives have shown activity against several cancer cell lines. For instance, a 2-chloro substituted analog of 2-phenylthiazole-4-carboxamide demonstrated cytotoxic effects against the MCF-7 human breast cancer cell line. brieflands.com Other sulfonamide derivatives have also been evaluated against a panel of cancer cell lines, including A549 (human lung adenocarcinoma) and HT29 (human colon cancer), showing varying degrees of efficacy. nih.gov The cytotoxic potential of this compound against cell lines such as HeLa (human epithelial cervical cancer), U251 (human glioblastoma), WM793 (human melanoma), HepG2 (hepatocellular carcinoma), and K562 (human leukemia) has not been reported. researchgate.netresearchgate.net

Table 1: Cytotoxicity of Structurally Related 2-Phenylthiazole-4-carboxamide Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| 2-Fluoro | SKNMC | 5 |

| MCF-7 | 4.5 | |

| HT-29 | 4.25 | |

| 4-Chloro | SKNMC | 21 |

| MCF-7 | 16 | |

| HT-29 | >1000 | |

| 2-Chloro | SKNMC | 24 |

| MCF-7 | 28 | |

| HT-29 | >1000 | |

| 4-Bromo | SKNMC | >1000 |

| MCF-7 | >1000 | |

| HT-29 | 1.75 |

Note: This data is for 2-phenylthiazole-4-carboxamide derivatives, not this compound. Data from brieflands.com.

Investigation of Apoptosis Induction

The induction of apoptosis is a key mechanism for many anticancer agents. Studies on 2-phenylthiazole-4-carboxamide derivatives have indicated that these compounds can induce apoptosis in cancer cells. brieflands.com For example, certain derivatives were found to increase the activation of caspase-3, a key executioner caspase in the apoptotic pathway, in SKNMC, MCF-7, and HT-29 cell lines. brieflands.com Furthermore, other novel sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that this could be a potential mechanism of action for this compound. nih.govnih.govfrontiersin.orgmdpi.com However, direct experimental evidence for apoptosis induction by this compound is currently lacking.

Modulation of Specific Cellular Pathways (e.g., Raf/MEK/ERK pathway, JNK signaling)

The thiazole scaffold, a core component of this compound, is integral to many compounds designed to modulate critical cellular signaling pathways. nih.govrsc.orgresearchgate.net Aberrant signaling through pathways like the Raf/MEK/ERK and JNK cascades is a hallmark of numerous pathologies, particularly cancer. nih.gov Thiazole derivatives have been investigated for their potential to interfere with these pathways.

The c-Jun N-terminal kinases (JNKs) are activated by cellular stresses and are implicated in conditions such as type-2 diabetes, inflammation, and cancer. nih.gov Specific thiazole and thiadiazole derivatives have been developed as JNK inhibitors. One such nitrothiazole compound demonstrated substrate-competitive inhibition of JNK with an IC₅₀ value of 0.7 µM in kinase assays. nih.gov This inhibition is thought to occur at the JIP binding site, with the thiazole group forming a hydrogen bond with the amino acid residue Arg127. nih.gov

Inhibition of Molecular Targets (e.g., Receptor Tyrosine Kinases (RTKs), non-Receptor Tyrosine Kinases (nRTKs), Phosphatidylinositol-3-Kinases (PI3Ks), Serine/Threonine Kinases (STKs), Histone Deacetylase (HDAC), Insulin-like Growth Factor 1 Receptor (IGF1R), Glutathione S-Transferase Omega 1 (GSTO1))

The thiazole ring is a versatile scaffold found in numerous compounds that exhibit inhibitory activity against a wide array of molecular targets, positioning it as a structure of significant interest in medicinal chemistry. nih.govrsc.org Thiazole derivatives have shown a high potential for interacting with various protein kinases, including both serine/threonine and tyrosine kinases, due to their specific structural features. nih.govrsc.orgresearchgate.net

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their abnormal function is often linked to cancer. nih.govtandfonline.com Thiazole-containing molecules have been successfully developed as inhibitors for several key kinases. nih.gov

Phosphatidylinositol-3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is vital for cell growth and survival, and its aberrant activation is common in cancer. nih.gov Numerous thiazole derivatives have been synthesized and evaluated as inhibitors of this pathway. nih.govmdpi.comnih.gov For instance, a 4',5-bisthiazole derivative was identified as a highly potent and specific inhibitor of PI3Kα, with IC₅₀ values ranging from 9–290 nM. nih.gov Another series of sulfonamide methoxypyridine derivatives were developed as dual PI3K/mTOR inhibitors, with one quinoline-containing compound showing potent PI3Kα inhibitory activity (IC₅₀ = 0.22 nM). mdpi.com

Serine/Threonine Kinases (STKs): This class includes cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical for cell cycle regulation. rsc.orgnih.gov Thiazole-based compounds have been developed as potent inhibitors of these targets. For example, a pyrimidine-thiazole compound showed high potency as a CDK9 inhibitor with strong anti-proliferative effects on cancer cell lines (IC₅₀ values from 0.64 to 2.01 μM). rsc.org Additionally, 2-amino thiazole derivatives have been identified as promising Aurora kinase inhibitors. nih.gov

Receptor Tyrosine Kinases (RTKs): This family includes the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key mediator of cell proliferation and survival. nih.gov Imidazo[2,1-b]thiazole compounds have demonstrated notable efficacy against IGF-1R, with one example showing an IC₅₀ value of 41 nM in A431 cells. researchgate.net Thiazolidine-2,4-dione derivatives have also been identified as potent and selective IGF-1R inhibitors, with several analogues exhibiting low nanomolar potency. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are important epigenetic regulators and are validated targets for cancer therapy. researchgate.net Thiazole-containing compounds, including those with sulfonamide groups, have been designed as HDAC inhibitors. researchgate.netnih.govnih.govmdpi.comarkat-usa.org A series of thiazole-based hydroxamic acids demonstrated excellent inhibitory activity against HDAC1 and potent cytotoxicity against the HepG2 cancer cell line. researchgate.net Another study on 2-phenylsulfonamidothiazole-based hydroxamic acids reported potent HDAC inhibition, with some compounds showing IC₅₀ values in the sub-micromolar range (0.010-0.131 µM), even more potent than the reference drug SAHA (IC₅₀ = 0.025 µM). nih.gov

Anti-inflammatory Properties

In Vitro and In Vivo Models of Inflammation (e.g., Carrageenan-Induced Rat Hind Paw Edema)

The anti-inflammatory potential of compounds containing the thiazole sulfonamide scaffold is often evaluated using the carrageenan-induced rat hind paw edema model. This standard assay induces an acute inflammatory response, allowing for the assessment of a compound's ability to reduce swelling over time. In a study evaluating 4-phenylthiazole-based dual inhibitors, selected compounds were tested in vivo using a related formalin test. Doses of 1 and 3 mg/kg of one compound significantly decreased nociceptive behavior, with an effect comparable to the traditional nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) at a 30 mg/kg dose. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

The sulfonamide group is a well-known pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while adverse gastrointestinal effects are linked to COX-1 inhibition. mdpi.comnih.gov Consequently, thiazole derivatives bearing a sulfonamide moiety have been a focus of research for developing selective COX-2 inhibitors. mdpi.com

Studies on various 2-(trimethoxyphenyl)-thiazoles and thiazole carboxamides have demonstrated their potential as COX inhibitors. mdpi.comacs.org One study found that a 2-(trimethoxyphenyl)-thiazole derivative exhibited a good COX-2 selectivity index, similar to the established drug meloxicam. mdpi.com In another series, a novel thiazole carboxamide derivative was identified as the most selective compound for COX-2 over COX-1, with a COX-2 IC₅₀ of 0.95 µM and a COX-1 IC₅₀ of 2.65 µM. acs.org The structural features of these compounds, particularly the sulfonamide group, are crucial for their interaction within the secondary binding pocket of the COX-2 enzyme, which confers selectivity. acs.org

| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Thiazole Carboxamide (2a) | COX-1 | 2.65 | 2.77 | acs.org |

| Thiazole Carboxamide (2a) | COX-2 | 0.958 | ||

| Thiazole Carboxamide (2b) | COX-1 | 0.239 | 1.25 | acs.org |

| Thiazole Carboxamide (2b) | COX-2 | 0.191 | ||

| 2-(Trimethoxyphenyl)-thiazole (A6) | COX-1 | 26.88 | N/A | mdpi.com |

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) represents an innovative strategy for managing pain and inflammation. The 4-phenylthiazole (B157171) moiety has been identified as a key structural element for potent dual inhibition of these enzymes. nih.gov

Structure-activity relationship (SAR) studies have explored a pharmacophore consisting of a phenyl ring linked via an amide to a central piperidine, which is then connected to an aromatic ring (like 4-phenylthiazole) through a sulfonamide bond. nih.gov Modifications to this scaffold have yielded potent dual inhibitors. For example, the compound designated 4p , featuring a methyl group on the phenylthiazole moiety, demonstrated high potency with IC₅₀ values of 11.1 nM for human FAAH and 2.3 nM for human sEH. nih.gov This highlights the effectiveness of the 4-phenylthiazole-sulfonamide structure in targeting both enzymes simultaneously.

| Compound | Target Enzyme (Human) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 4p | FAAH | 11.1 | nih.gov |

| sEH | 2.3 |

Other Investigated Biological Activities (e.g., Antidiabetic, Anthelmintic, Antiviral, Antihypertensive, Anticonvulsant)

The versatile thiazole sulfonamide scaffold has been explored for a wide range of other therapeutic applications.

Antidiabetic Activity: Thiazole-sulfonamide derivatives have emerged as a novel class of potential antidiabetic agents. nih.govresearchgate.net One area of focus is the inhibition of dipeptidyl peptidase-4 (DPP-4). nih.govrsc.org A series of hybrid sulphonamide-1,3,5-triazine–thiazole derivatives was synthesized, with one compound showing potent inhibition of DPP-4 with an IC₅₀ of 2.32 nM, which was more potent than the standard alogliptin. rsc.org Another series of 5-aryl thiazole derivatives also revealed potent DPP-4 inhibition, with IC₅₀ values as low as 2.51 µM. nih.gov These compounds also showed promising inhibitory activity against α-glucosidase and α-amylase. nih.gov

Anthelmintic Activity: While direct studies on this compound are limited, the broader class of 2-aminothiazole (B372263) derivatives has been evaluated for anthelmintic properties.

Antiviral Activity: Sulfonamides incorporating heterocyclic moieties like thiazole have demonstrated significant antiviral potential against a range of DNA and RNA viruses. mdpi.comacs.orgresearchgate.netnih.gov Benzothiazole-sulfonamide derivatives were tested against viruses such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4), showing moderate to high viral reduction percentages. acs.org Other thiazole derivatives have shown activity against influenza viruses, with one compound exhibiting an IC₅₀ of 0.001 mg against the H9N2 virus. mdpi.com

Anticonvulsant Activity: The thiazole nucleus is a recognized pharmacophore in the design of anticonvulsant agents. nih.govnih.govresearchgate.netmdpi.combiointerfaceresearch.com Various derivatives combining thiazole with other heterocyclic systems, such as thiazolidinones bearing a sulfonamide group, have been synthesized and tested. nih.govmdpi.com In studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, several thiazole-sulfonamide derivatives showed significant anticonvulsant activity, identifying them as potential leads for further investigation. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on Thiazole (B1198619) Ring Positions (2, 4, 5) on Biological Activity

The thiazole scaffold serves as a crucial framework, and the nature of the groups attached to it dictates the molecule's interaction with biological targets.

Role of the Chloro Substituent at Position 2

The presence of a chlorine atom at the C2 position of the thiazole ring is a significant contributor to the biological activity of the scaffold. Halogen atoms, particularly chlorine, are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. The chloro group is a moderately lipophilic, electron-withdrawing group.

Research on related thiazole derivatives has shown that a 2-chloro substitution can be crucial for inducing activity against various bacterial strains mdpi.comnih.gov. This enhancement of activity can be attributed to several factors:

Increased Lipophilicity : The chloro group can enhance the molecule's ability to cross biological membranes, leading to better target engagement.

Electronic Effects : The electron-withdrawing nature of chlorine can modulate the electronic density of the thiazole ring, potentially enhancing its binding affinity to target enzymes or receptors.

Metabolic Stability : The C-Cl bond can be more resistant to metabolic degradation compared to a C-H bond, potentially increasing the compound's half-life.

In SAR studies of similar heterocyclic systems, the presence and position of a chloro substituent have been shown to be critical for antibacterial activity nih.gov. For instance, in some series, a 2-chloro substitution conferred broad activity, while substitutions at other positions resulted in a loss or narrowing of the activity spectrum mdpi.com.

Significance of the Sulfonamide Moiety at Position 5

The sulfonamide group (-SO₂NH₂) at the C5 position is a well-established pharmacophore with a wide range of biological activities, including antibacterial, anticancer, and diuretic effects nih.govnih.govnih.gov. This functional group is a key feature in many clinically used drugs.

The significance of the sulfonamide moiety stems from its ability to:

Act as a Zinc-Binding Group : In metalloenzymes like carbonic anhydrases, the sulfonamide group can coordinate with the zinc ion in the active site, leading to potent inhibition semanticscholar.org.

Form Hydrogen Bonds : The -NH₂ and -SO₂ groups are excellent hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within the binding site of a target protein nih.gov.

Mimic Carboxylate Groups : The sulfonamide moiety can act as a bioisostere of a carboxylic acid group, allowing it to interact with binding sites that recognize carboxylates.

The combination of a thiazole ring with a sulfonamide group often results in compounds with enhanced biological profiles, making it a common strategy in medicinal chemistry nih.govsemanticscholar.orgnih.gov.

Effects of Modifications on the Phenyl Ring of the 2-Chloro-4-phenylthiazole-5-sulfonamide Scaffold

Modifying the electronic and steric properties of the phenyl ring at the C4 position provides a powerful tool for optimizing the biological activity of the this compound scaffold. The nature and position of substituents on this ring can have a profound impact on efficacy and selectivity.

Studies on related 4-phenylthiazole (B157171) derivatives have shown that:

Electron-Withdrawing Groups (EWGs) : The introduction of EWGs, such as halogens (e.g., -Cl, -F) or nitro groups (-NO₂), can enhance biological activity. For example, in some series of 4-(p-halophenyl)-thiazolyl compounds, a chloro substituent was found to be critical for antibacterial activity, whereas a bromo group led to inactivation nih.gov.

Electron-Donating Groups (EDGs) : The effect of EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can vary depending on the target. In some instances, they may decrease activity, while in others, they can enhance it by participating in specific hydrophobic interactions.

Positional Isomerism : The position of the substituent on the phenyl ring (ortho, meta, or para) is often crucial. The para position is frequently favored as it extends the substituent away from the core scaffold, allowing it to probe deeper into a binding pocket without causing steric hindrance.

The table below summarizes the general effects of phenyl ring modifications on the activity of related thiazole compounds.

| Substituent (R) on Phenyl Ring | Position | General Effect on Activity |

| -H | - | Baseline Activity |

| -Cl | para | Often increases antibacterial activity |

| -Br | para | May decrease or inactivate |

| -F | para | Can lead to potent enzyme inhibition |

| -NO₂ | para | Can lead to potent enzyme inhibition |

| -CH₃ | para | Variable, depends on target |

| -OCH₃ | para | Variable, depends on target |

Pharmacophore Elucidation for Target-Specific Interactions

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For thiazole sulfonamide derivatives, several key pharmacophoric features have been identified through quantitative structure-activity relationship (QSAR) studies and molecular docking.

A general pharmacophore model for a thiazole sulfonamide inhibitor often includes:

A hydrogen bond acceptor (the nitrogen atom in the thiazole ring).

A hydrogen bond donor/acceptor feature (the sulfonamide moiety).

A hydrophobic/aromatic region (the phenyl ring at C4).

An additional hydrophobic or electron-withdrawing feature (the chloro group at C2).

For instance, in the design of dual tubulin and carbonic anhydrase IX inhibitors, a thiazole-sulfonamide hybrid retained the key pharmacophoric elements necessary to interact with both targets nih.gov. The sulfonamide group was crucial for interacting with the carbonic anhydrase active site, while the substituted thiazole core was essential for binding to the colchicine-binding site of tubulin nih.gov. QSAR studies on similar thiazole benzenesulfonamides have highlighted that high electrostatic potential and the lipophilic nature of the molecule are favorable for activity at certain receptors nih.gov.

Correlation between Structural Features and Efficacy/Selectivity Profiles

QSAR studies provide a quantitative correlation between the structural properties of a series of compounds and their biological activities. For thiazole sulfonamides, various physicochemical descriptors have been found to be important for their efficacy and selectivity.

Key structural features and their correlation with activity include:

Lipophilicity (LogP) : A balanced lipophilicity is often required. While increased lipophilicity can improve membrane permeability, excessively high values can lead to poor solubility and non-specific binding. QSAR models have shown LogP to be a significant descriptor for the activity of thiazole derivatives .

Electronic Properties : Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) and atomic charges are important. They reflect the ability of the molecule to participate in electronic interactions with the target.

Steric/Topological Descriptors : Parameters like Molar Refractivity (MR) and various topological indices (e.g., Kier & Hall indices) quantify the size, shape, and branching of the molecule, which are critical for a proper fit within a binding site .

A QSAR study on thiazole derivatives as PIN1 inhibitors identified MR, LogP, E-LUMO, and a topological descriptor as the key parameters governing activity . This indicates that a combination of steric, hydrophobic, and electronic factors is essential for potent inhibition. By systematically modifying these properties through chemical synthesis, it is possible to enhance the efficacy and selectivity of the this compound scaffold for a desired biological target.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how ligands, such as thiazole (B1198619) sulfonamide derivatives, interact with their biological targets at a molecular level.

Docking simulations for various thiazole-bearing sulfonamide analogs have successfully identified their binding modes within the active sites of target enzymes. mdpi.comnih.gov For instance, in studies targeting enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), docking analyses revealed that these compounds fit into the binding site and interact with key amino acid residues. researchgate.net Similarly, docking studies of related sulfonamides against the SARS-CoV-2 main proteinase (3CLpro) have shown specific hydrogen bond interactions with residues like Gly143 and Cys145, highlighting the compound's potential inhibitory mechanism. nih.gov These simulations are fundamental in visualizing the ligand-protein interactions and understanding the structural basis for their inhibitory action.

A critical output of molecular docking is the estimation of binding affinity, often expressed in kcal/mol, which quantifies the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and potent ligand-target complex. Studies on various sulfonamide derivatives have reported a wide range of binding affinities. For example, N-substituted sulfonamides evaluated as potential anticancer therapeutics showed binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov In another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, the binding energies ranged from -9.7 to -8.0 kcal/mol. nih.gov These values provide a quantitative measure to rank and select promising candidates for further experimental validation.

| Compound Class | Target | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| N-Substituted Sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | nih.gov |

| Thiazole Sulfonamide Derivatives | Mycobacterium tuberculosis KasA protein | -7.17 to -7.36 | researchgate.net |

| 2-Chloro-4-nitrobenzamide Derivatives | α-Glucosidase | -8.0 to -9.7 | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. mdpi.comnih.gov These methods provide detailed information about molecular geometry, orbital energies, and charge distribution. DFT studies on thiazole-sulfonamide derivatives have been performed at levels like B3LYP/6-311G(d,p) to optimize molecular structures and analyze electronic properties. researchgate.netnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. For a series of thiazole-bearing sulfonamide analogs, the HOMO-LUMO energy gap was found to influence electronic stability. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify sites susceptible to electrophilic and nucleophilic attacks, providing insights into how the molecule will interact with other species. researchgate.net

| Parameter | Significance | Example Finding for Related Compounds | Reference |

|---|---|---|---|

| HOMO Energy | Relates to electron-donating ability | -8.36 eV for a thiazole-sulfonamide analog | mdpi.com |

| LUMO Energy | Relates to electron-accepting ability | -0.46 eV for a thiazole-sulfonamide analog | mdpi.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | Energy gaps ranged from 6.62 to 7.91 eV for various analogs | mdpi.com |

| Chemical Potential (μ) | Demonstrates reactivity and stability | Values of -4.075 and -3.670 eV for diaminopyrimidine sulfonates | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds. For sulfonamide antibiotics, QSAR studies have been performed to predict toxicity (LD50) using quantum chemical descriptors. researchgate.net These models are built using techniques like multiple linear regression (MLR) and are validated to ensure their predictive power, often indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²). researchgate.net For instance, a QSAR model for sulfonamides reported an R² of 0.9528 and a Q² of 0.8556, indicating a robust and predictive model. researchgate.net Similarly, 2D-QSAR models for aryl thiazole derivatives have shown high statistical significance with R² values of 0.9521. researchgate.net These models are invaluable for prioritizing which novel derivatives should be synthesized and tested, saving time and resources.

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. frontiersin.org These descriptors can be electronic, topological, or physicochemical in nature. frontiersin.org In studies of sulfa drugs, the energy of the HOMO was identified as having a significant effect on carcinogenic activity. nih.gov Other commonly identified descriptors in QSAR studies of drug molecules include lipophilicity (logP), molecular weight, molar refractivity, and various topological indices. frontiersin.orgfrontiersin.orgnih.gov Understanding which descriptors are key allows medicinal chemists to rationally design new molecules with enhanced activity by modifying the structure to optimize these properties. nih.gov

| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |

|---|---|---|---|

| Electronic | HOMO Energy | Correlated with carcinogenic activity of sulfa drugs | nih.gov |

| Electronic | LUMO Energy | Used in QSPR models for sulfonamide properties | researchgate.net |

| Topological | T_C_C_4 | Major contributing descriptor for G+ inhibition by aryl thiazoles | researchgate.net |

| Physicochemical | Lipophilicity (logP) | Commonly used descriptor in QSAR for drug design | frontiersin.orgfrontiersin.org |

| Physicochemical | Hydrogen Bond Acceptor/Donor Ability | Correlates with intestinal absorption | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Detailed research findings and data tables for molecular dynamics simulations of 2-Chloro-4-phenylthiazole-5-sulfonamide are not available in the reviewed scientific literature.

Mechanistic Elucidation of Biological Actions

Identification of Specific Biological Pathways Modulated by 2-Chloro-4-phenylthiazole-5-sulfonamide and its Analogues

Thiazole-bearing sulfonamides have been identified as potent modulators of several key biological pathways, largely through their interaction with specific enzymes. The primary mechanism involves the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com This process is fundamental to maintaining acid-base balance and is implicated in various diseases. nih.gov

Key pathways and enzymes modulated by analogues of this compound include:

Carbonic Anhydrase (CA) Inhibition: Analogues are potent inhibitors of various CA isoforms. mdpi.comnih.gov The inhibition of tumor-associated isoforms like CA IX is a promising strategy in anticancer therapy, as these enzymes are involved in pH regulation of the tumor microenvironment, promoting cancer cell survival and proliferation. nih.gov The sulfonamide moiety is a cornerstone for this activity. pharmacophorejournal.com

Cyclin-Dependent Kinase (CDK) Pathway: Certain sulfonamide derivatives, particularly 2-thiouracil-5-sulfonamides, have been shown to inhibit Cyclin-Dependent Kinase 2A (CDK2A). mdpi.comnih.gov CDKs are pivotal regulators of the cell cycle, and their inhibition can halt cell proliferation, making this a key pathway for anticancer effects.

Cholinesterase Inhibition: Thiazole-sulfonamide analogues have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.comnih.gov

Urease Inhibition: Some thiazole-based sulfonamide derivatives have demonstrated the ability to inhibit urease. nih.gov This enzyme is significant in nitrogen metabolism and is associated with pathogenic bacteria. nih.gov

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

The inhibitory action of thiazole (B1198619) sulfonamides is characterized by their specific binding to the active sites of target enzymes, leading to a blockade of their catalytic function.

The primary mechanism for carbonic anhydrase inhibition by sulfonamides is well-established. It involves the coordination of the deprotonated sulfonamide anion (R-SO2NH⁻) to the Zn(II) ion located in the enzyme's active site. nih.govsemanticscholar.org This binding is further stabilized by a network of hydrogen bonds with nearby amino acid residues, such as Thr199. semanticscholar.orgresearchgate.net The strength of this inhibition varies significantly depending on the specific sulfonamide structure and the CA isoform, with some analogues achieving inhibition constants (Kᵢ) in the low nanomolar range. mdpi.comnih.gov

For other enzymes, related sulfonamides have shown significant inhibitory potential. Thiazole-bearing sulfonamides have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some analogues exhibiting IC₅₀ values in the sub-micromolar range, surpassing the potency of standard drugs like donepezil. mdpi.comnih.gov Similarly, certain thiazole sulfonamide derivatives are effective inhibitors of urease and α-glucosidase. nih.govnih.gov In the context of cancer, analogues have shown inhibitory activity against protein tyrosine kinases (PTK), such as the c-kit protein tyrosine kinase. pharmacophorejournal.com

The table below summarizes the inhibitory activities of various analogues against different enzymes.

| Compound Class | Enzyme Target | IC₅₀ / Kᵢ Values | Reference |

| Thiazole-bearing sulfonamides | Acetylcholinesterase (AChE) | 0.10 µM to 11.40 µM | mdpi.com |

| Thiazole-bearing sulfonamides | Butyrylcholinesterase (BuChE) | 0.20 µM to 14.30 µM | mdpi.com |

| Thiazolo[3,4-d]isoxazole sulfonamides | Urease | 1.90 µM to 2.02 µM | nih.gov |

| Benzenesulfonamide-pyrazole carboxamides | Carbonic Anhydrase I (hCA I) | Kᵢ: 6.2 nM to 3822 nM | nih.gov |

| Benzenesulfonamide-pyrazole carboxamides | Carbonic Anhydrase IX (hCA IX) | Kᵢ: <25.8 nM to 568.8 nM | nih.gov |

| 2-(hydrazinyl)thiazole sulfonamides | Dipeptidyl peptidase-4 (DPP-4) | 2.51 µM to 2.75 µM | nih.gov |

| 2-(hydrazinyl)thiazole sulfonamides | α-glucosidase | 3.02 µM to 3.34 µM | nih.gov |

| 2-(hydrazinyl)thiazole sulfonamides | α-amylase | 2.91 µM to 3.30 µM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis, Gene Expression Profiling)

Cell-based assays provide crucial insights into the functional consequences of enzyme inhibition at a cellular level. Studies on analogues of this compound have demonstrated significant effects on cancer cell viability and proliferation.

Cytotoxicity assays, such as the MTT assay, have been used to evaluate the antineoplastic activity of thiazole-sulfanilamide derivatives against various cancer cell lines, including breast cancer (MCF-7), with some compounds showing IC₅₀ values comparable to the chemotherapy drug cisplatin. nih.gov

Flow cytometry has been employed to analyze the effects of these compounds on the cell cycle. A particularly active 2-thiouracil-5-sulfonamide derivative was found to induce cell cycle arrest at different phases depending on the cancer cell type. mdpi.comnih.govresearchgate.net For instance, it caused arrest at the G1/S phase in ovarian cancer cells (A-2780), the S phase in colon (HT-29) and breast (MCF-7) cancer cells, and the G2/M phase in liver cancer cells (HepG2). mdpi.comnih.gov This cell cycle blockade is a direct consequence of CDK inhibition.

Furthermore, mechanistic studies have shown that these compounds can modulate the expression of key regulatory proteins. The same 2-thiouracil-5-sulfonamide derivative was observed to enhance the expression of the cell cycle inhibitors p21 and p27, providing a deeper mechanistic link between the compound's activity and its effect on cell proliferation. nih.gov

The table below details the cytotoxic effects and cell cycle arrest induced by a representative 2-thiouracil-5-sulfonamide analogue (Compound 6e) in various human cancer cell lines. mdpi.comnih.gov

| Cell Line | Cancer Type | Cytotoxicity IC₅₀ (µM) | Cell Cycle Phase of Arrest | Reference |

| A-2780 | Ovarian | 10.3 | G1/S | mdpi.comnih.gov |

| HT-29 | Colon | 12.5 | S | mdpi.comnih.gov |

| MCF-7 | Breast | 11.7 | S | mdpi.comnih.gov |

| HepG2 | Liver | 15.6 | G2/M | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Potential Applications in Drug Discovery and Medicinal Chemistry

Identification and Optimization of Lead Compounds

The process of identifying and optimizing lead compounds is a cornerstone of modern drug development. A lead compound is a chemical starting point that exhibits a desired biological activity but may require modifications to improve its efficacy, selectivity, and pharmacokinetic properties. The 2-chloro-4-phenylthiazole-5-sulfonamide scaffold offers several strategic advantages in this context.

The thiazole (B1198619) ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules. chemimpex.com Similarly, the sulfonamide group is a well-established pharmacophore found in numerous approved drugs, including antibacterial, and anticancer agents. mdpi.com The combination of these two moieties in a single molecule creates a promising platform for lead discovery.

Researchers can systematically modify the this compound structure to enhance its interaction with specific biological targets. Key areas for modification include:

A study on related 2-phenylthiazole-4-carboxamide (B13865131) derivatives demonstrated that substitutions on the phenyl ring significantly impacted their cytotoxic activity against various cancer cell lines. nih.gov For example, a methoxy (B1213986) group at the 4-position of the phenyl ring improved activity against Caco-2 cells, while a 2-methoxy substituent was beneficial for activity against HT-29 and T47D cell lines. nih.gov This highlights the potential for fine-tuning the pharmacological properties of phenylthiazole-based compounds through systematic structural modifications.

Interactive Table: Lead Compound Optimization Strategies for Thiazole Derivatives.

| Structural Moiety | Potential Modifications | Impact on Pharmacological Profile | Example from Related Compounds |

| Phenyl Ring | Introduction of electron-donating/withdrawing groups, halogens, alkyl chains | Altered lipophilicity, electronic properties, steric interactions, binding affinity | Methoxy substitution on the phenyl ring of 2-phenylthiazole-4-carboxamides improved anticancer activity. nih.gov |

| Sulfonamide Group | N-alkylation, N-arylation, incorporation into heterocyclic systems | Modified solubility, cell permeability, hydrogen bonding capacity, target selectivity | Derivatization of sulfonamides is a common strategy to improve pharmacokinetic properties. |

| Thiazole Core | Limited modifications due to core structure | Changes in overall molecular geometry and electronic distribution | The thiazole ring is a stable scaffold providing a foundation for diverse functionalization. chemimpex.com |

Development of Multi-Target Ligands for Complex Diseases

Complex diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, often involve multiple biological pathways and targets. The traditional "one-target, one-drug" approach has shown limitations in treating such multifactorial conditions. Consequently, there is a growing interest in the development of multi-target ligands, single molecules designed to interact with two or more distinct biological targets.

The this compound scaffold is well-suited for the design of multi-target agents. The distinct chemical nature of its constituent parts—the thiazole ring, the phenyl group, and the sulfonamide moiety—allows for the incorporation of pharmacophoric features that can recognize and bind to different targets. For example, novel carbazole (B46965) sulfonamide derivatives have been developed as anticancer agents with a dual-target mechanism, inhibiting both tubulin polymerization and Topo I. nih.gov

The development of such multi-target ligands can offer several advantages over combination therapies, including:

Improved Efficacy: By modulating multiple disease-related pathways simultaneously, multi-target ligands can achieve a synergistic therapeutic effect.

Reduced Risk of Drug Resistance: Targeting multiple proteins can make it more difficult for resistance mechanisms to develop.

Simplified Pharmacokinetics: A single molecule has a more predictable pharmacokinetic profile compared to the administration of multiple drugs.

Research into novel diphenylthiazole derivatives has revealed their potential to act on multiple anticancer targets, including EGFR, BRAF, and tubulin. This demonstrates the feasibility of designing thiazole-based compounds with a multi-target mechanism of action.

Rational Design of New Chemical Entities with Improved Pharmacological Profiles

Rational drug design involves the deliberate and targeted design of new molecules based on a thorough understanding of the biological target's structure and function. This approach aims to create new chemical entities (NCEs) with improved potency, selectivity, and reduced off-target effects. The this compound scaffold provides a solid foundation for such rational design strategies.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how modifications to the this compound structure will affect its binding to a target protein. This in silico approach allows for the prioritization of the most promising derivatives for synthesis and biological evaluation, thereby accelerating the drug discovery process.

For instance, the design of novel 2-amino-4-phenylthiazole (B127512) derivatives as potential anticancer agents was guided by the structural characteristics of the known inhibitor crizotinib (B193316). researchgate.net Molecular docking studies suggested that these new compounds could potentially inhibit their target, and subsequent biological evaluation confirmed significant antiproliferative activity for some of the synthesized molecules. researchgate.net

The synthesis of the precursor, 2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride, provides a key starting material for the creation of a diverse library of this compound derivatives. By reacting this sulfonyl chloride with various amines, a wide range of sulfonamides with different substituents can be generated, each with the potential for a unique pharmacological profile.

Interactive Table: Rational Design of this compound Derivatives.

| Design Strategy | Methodology | Objective | Example in Related Scaffolds |

| Structure-Based Drug Design | Molecular Docking, Crystallography | To design molecules that fit precisely into the active site of a target protein. | Design of 2-amino-4-phenylthiazole derivatives based on the crizotinib binding mode. researchgate.net |

| Ligand-Based Drug Design | QSAR, Pharmacophore Modeling | To identify key structural features responsible for biological activity and design new molecules with enhanced activity. | QSAR studies on sulfonamide derivatives to guide the design of new antioxidants. |

| Fragment-Based Drug Design | Screening of small molecular fragments | To identify small molecules that bind to the target and then grow or link them to create a potent lead compound. | The thiazole and sulfonamide moieties can be considered as key fragments for initiating a fragment-based approach. |

Future Research Directions and Translational Perspectives